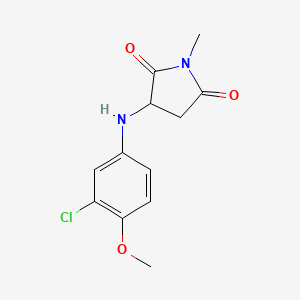

3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione

Description

Properties

Molecular Formula |

C12H13ClN2O3 |

|---|---|

Molecular Weight |

268.69 g/mol |

IUPAC Name |

3-(3-chloro-4-methoxyanilino)-1-methylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C12H13ClN2O3/c1-15-11(16)6-9(12(15)17)14-7-3-4-10(18-2)8(13)5-7/h3-5,9,14H,6H2,1-2H3 |

InChI Key |

PHSQQZCTFCDPJB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CC(C1=O)NC2=CC(=C(C=C2)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Core Structure Identification

The target molecule’s scaffold derives from pyrrolidine-2,5-dione (succinimide), a five-membered lactam ring. Strategic disconnections reveal two primary synthetic modules:

- Succinimide Core Construction : Achievable via cyclization of aspartic acid derivatives or functionalization of pyroglutamate precursors.

- Aryl Amino Substituent Installation : Requires regioselective introduction of the 3-chloro-4-methoxyphenyl group at the C3 position, typically via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Key Intermediate Synthesis

Critical intermediates include:

- 1-Methylpyrrolidine-2,5-dione : Synthesized from methyl pyroglutamate through methylation and oxidation.

- (3-Chloro-4-methoxyphenyl)boronic Acid : Prepared via lithiation-borylation of 4-bromo-2-chloroanisole, as demonstrated in Ambeed’s protocol.

Synthesis of the Succinimide Core

Methylation of Pyroglutamic Acid Derivatives

Methyl-Boc-ᴅ-pyroglutamate serves as a versatile starting material. Treatment with methylating agents (e.g., methyl iodide) under basic conditions installs the C1 methyl group. Subsequent Boc deprotection and lactam oxidation yield 1-methylpyrrolidine-2,5-dione.

Representative Procedure :

Alternative Cyclization Routes

Aspartic acid derivatives undergo cyclodehydration with acetic anhydride to form succinimide. For example, heating ᴅ-aspartic acid with acetyl chloride yields the core, though methylation at C1 requires additional steps.

Introduction of the Aryl Amino Group

Suzuki-Miyaura Coupling

The (3-chloro-4-methoxyphenyl)boronic acid intermediate couples with halogenated succinimide derivatives. A palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates cross-coupling under inert conditions.

Optimized Conditions :

Buchwald-Hartwig Amination

Direct amination of 3-bromo-1-methylpyrrolidine-2,5-dione with 3-chloro-4-methoxyaniline employs Pd₂(dba)₃ and Xantphos. This method bypasses boronic acid synthesis but requires stringent oxygen-free conditions.

Procedure :

- Combine 3-bromo-1-methylsuccinimide (1 equiv), 3-chloro-4-methoxyaniline (1.5 equiv), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2 equiv) in toluene.

- Heat at 100°C for 24 hours.

- Isolate product via extraction and column chromatography (35% yield).

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity. Retention time: 6.7 minutes.

Comparative Evaluation of Synthetic Routes

Scalability and Industrial Considerations

The Suzuki-Miyaura route offers superior scalability, with boronic acid synthesis achievable in multigram quantities. Critical process parameters include:

Chemical Reactions Analysis

Types of Reactions

3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Antitumor Macrocyclic Depsipeptides (Cryptophycins)

- Cryptophycin Unit B : Contains a 3-(3-chloro-4-methoxyphenyl)alanine residue, mirroring the 3-chloro-4-methoxy substitution in the target compound. Cryptophycins are 16-membered macrocyclic depsipeptides with potent antitumor activity, where Unit B’s chloro-methoxy-phenyl group is critical for binding microtubules and inducing apoptosis .

- Key Difference : The target compound lacks the macrocyclic framework and peptide linkages of cryptophycins, which are essential for their cytotoxicity. This structural divergence limits direct pharmacological equivalence but highlights the importance of the chloro-methoxy motif in bioactivity.

Agricultural Fungicides (Pyrrolidine/Oxazolidinedione Derivatives)

- Procymidone : Features a 3,5-dichlorophenyl group attached to a 3-azabicyclohexane-2,4-dione core. It functions as a fungicide by inhibiting succinate dehydrogenase .

- Vinclozolin : Contains a 3,5-dichlorophenyl group on an oxazolidinedione core, acting as a dicarboximide fungicide .

- Key Difference : The target compound’s single chloro substituent (3-position) and methoxy group (4-position) contrast with the dichlorophenyl groups in these fungicides. The methoxy group may enhance solubility or alter target specificity compared to purely chlorinated analogs.

Other Pyrrolidine-2,5-dione Derivatives

- Indolyl-Substituted Diones: Derivatives like 3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione incorporate heterocyclic indole moieties.

Pharmacological and Functional Implications

Substituent Effects on Bioactivity

- Chloro vs.

- Positional Isomerism : The 3-chloro-4-methoxy configuration in the target compound avoids steric hindrance seen in 3,5-dichloro analogs, possibly improving binding to narrower active sites.

Core Structure Flexibility

- The rigid pyrrolidine-2,5-dione core in the target compound contrasts with the flexible macrocyclic core of cryptophycins. This rigidity may limit its ability to adopt conformations required for high-affinity binding to large biomolecules like tubulin .

Data Table: Structural and Functional Comparison

Biological Activity

3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the metabolism of tryptophan and is implicated in various pathological conditions, including cancer. Understanding the biological activity of this compound is essential for exploring its therapeutic potential.

The molecular formula of this compound is , with a molecular weight of 392.8 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 392.8 g/mol |

| XLogP3 | 3 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 7 |

| Topological Polar Surface Area | 108 Ų |

| Complexity | 500 |

The primary mechanism of action for this compound involves the inhibition of IDO1. By inhibiting this enzyme, the compound may alter the metabolic pathway of tryptophan, leading to increased levels of tryptophan and its downstream metabolites. This inhibition has implications for cancer therapy as it can enhance anti-tumor immunity by preventing tumor-induced immune suppression.

Biological Activity and Case Studies

Several studies have investigated the biological activity of this compound:

- Inhibition of IDO1 : Research indicates that derivatives of pyrrolidine-2,5-dione, including this compound, exhibit significant inhibitory activity against IDO1. This inhibition can lead to enhanced immune responses in tumor models, suggesting potential applications in oncology .

- Antiproliferative Effects : In vitro studies have demonstrated that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. For example, compounds with similar structures showed IC50 values in the nanomolar range against specific cancer cell lines .

- Pharmacodynamic Studies : Pharmacodynamic evaluations in xenograft models have shown that oral administration of related compounds leads to significant changes in protein expression associated with tumor suppression (e.g., p53 activation) . These findings suggest that this compound may not only inhibit tumor growth but also promote apoptosis in cancer cells.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione, and how can intermediates be characterized?

- Methodology : Use nucleophilic substitution reactions between 3-chloro-4-methoxyaniline and activated pyrrolidine-2,5-dione derivatives. Key steps include:

- Reductive amination : Employ iron powder in acidic media (e.g., formic acid) for nitro group reduction, as demonstrated in analogous amidine syntheses .

- Cyclization : Utilize phosphorus oxychloride (POCl₃) for dehydration and cyclization to form the pyrrolidine-dione core .

- Characterization : Confirm intermediates via FT-IR (C=O stretch at ~1665 cm⁻¹) and ¹H NMR (e.g., methyl groups at δ ~2.5 ppm) .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART CCD area detector to determine bond angles, torsion angles, and hydrogen bonding. For example:

- Unit cell parameters : Monoclinic system (space group P2₁/c) with a = 13.624 Å, b = 13.474 Å, c = 11.861 Å, and β = 95.042° .

- H-bond constraints : Refine H-atom positions using SHELXL with isotropic displacement parameters .

Q. How can researchers optimize reaction yields for this compound using statistical experimental design?

- Methodology : Apply factorial design or response surface methodology (RSM) to identify critical variables (e.g., temperature, stoichiometry). For example:

- Central composite design : Test 3–5 factors (e.g., solvent polarity, catalyst loading) with ANOVA to assess significance .

- Validation : Use in silico tools (e.g., Gaussian calculations) to predict reaction pathways and validate experimental outcomes .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-4-methoxy substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect may stabilize intermediates in Suzuki-Miyaura couplings .

- Kinetic studies : Monitor reaction rates under varying electronic conditions (e.g., substituent Hammett parameters) .

Q. What strategies resolve contradictions in biological activity data across different assay models?

- Methodology :

- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) to distinguish direct vs. indirect effects .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .

Q. How can computational reaction path search methods accelerate the discovery of derivatives with enhanced properties?

- Methodology :

- Quantum chemical calculations : Employ Gaussian or ORCA to simulate transition states and predict regioselectivity in derivatization reactions (e.g., amidation, halogenation) .

- Machine learning : Train models on existing reaction databases to propose novel synthetic routes or predict solubility/toxicity .

Q. What analytical approaches differentiate polymorphic forms of this compound, and how do they affect pharmacological performance?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.